N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a benzothiophene moiety, and a propylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions, using coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted furan derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and benzothiophene-containing molecules, such as:
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-[3-[5-chloro-2-(propylcarbamoyl)anilino]-3-oxopropyl]furan-3-carboxamide
Uniqueness
What sets N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-2-9-18-16(21)14-11-6-3-4-8-13(11)23-17(14)19-15(20)12-7-5-10-22-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
MJMRRLKIHLIZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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